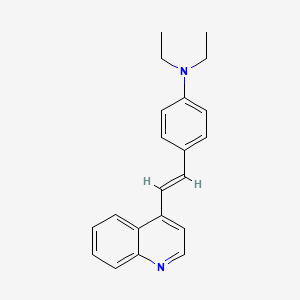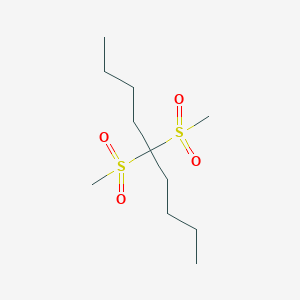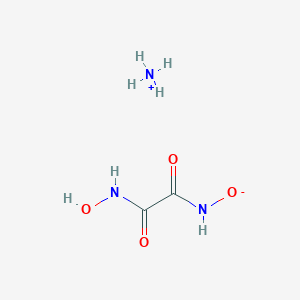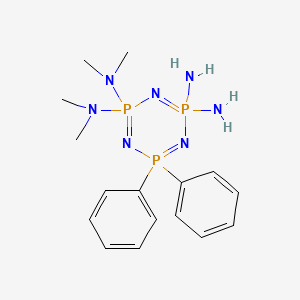
2-(2,4-Dinitrophenoxy)dibenzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
One common method for synthesizing dibenzofurans is by creating the C–O bond of the furan ring . This can be achieved through cyclization of diarylether derivatives or from benzofuran or phenol derivatives . The specific reaction conditions and reagents used can vary, but often involve the use of catalysts and specific temperature and pressure conditions to optimize yield and purity.
Analyse Des Réactions Chimiques
2-(2,4-Dinitrophenoxy)dibenzofuran can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield dinitrophenoxy derivatives with additional oxygen-containing functional groups.
Applications De Recherche Scientifique
2-(2,4-Dinitrophenoxy)dibenzofuran has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Mécanisme D'action
The mechanism of action of 2-(2,4-Dinitrophenoxy)dibenzofuran involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context. Studies on similar compounds have shown that they can interact with proteins, nucleic acids, and other biomolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
2-(2,4-Dinitrophenoxy)dibenzofuran can be compared with other similar compounds, such as:
2,4-Dinitrophenol: Known for its use as a pesticide and its potential toxic effects.
Dibenzofuran: The parent compound, which serves as a core structure for various derivatives.
2,4-Dinitrophenoxybenzene: A related compound with similar functional groups but different structural arrangement.
The uniqueness of this compound lies in its specific combination of the dibenzofuran core with the 2,4-dinitrophenoxy group, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
6945-84-2 |
|---|---|
Formule moléculaire |
C18H10N2O6 |
Poids moléculaire |
350.3 g/mol |
Nom IUPAC |
2-(2,4-dinitrophenoxy)dibenzofuran |
InChI |
InChI=1S/C18H10N2O6/c21-19(22)11-5-7-18(15(9-11)20(23)24)25-12-6-8-17-14(10-12)13-3-1-2-4-16(13)26-17/h1-10H |
Clé InChI |
VKVJHZVCLNIGPA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


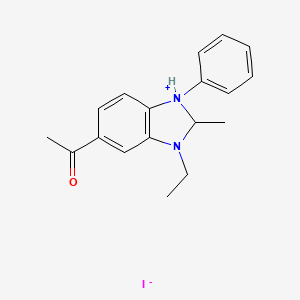
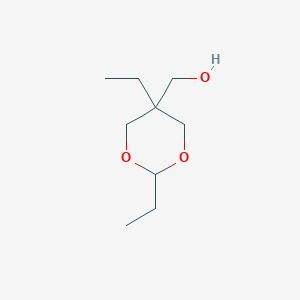
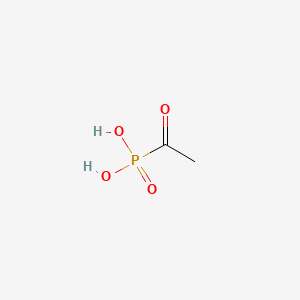
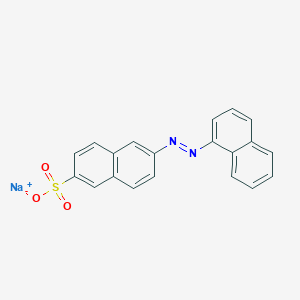
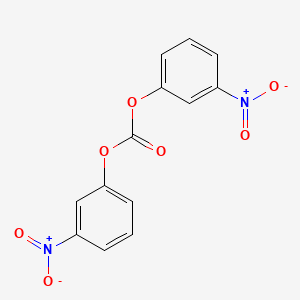
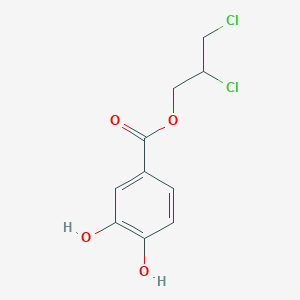
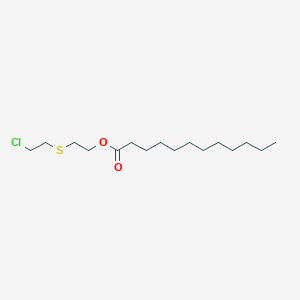
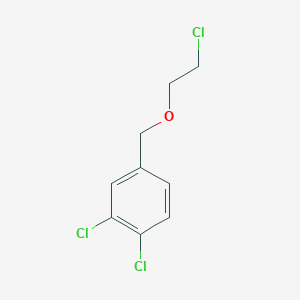
![4,6-Bis[(2,4-dichlorobenzyl)sulfanyl]pyrimidin-2-amine](/img/structure/B14733869.png)
